molecular formula C10H6Cl2N2O2 B15361005 Methyl 6,8-dichloro-2,7-naphthyridine-3-carboxylate

Methyl 6,8-dichloro-2,7-naphthyridine-3-carboxylate

Cat. No.: B15361005
M. Wt: 257.07 g/mol
InChI Key: IUTRINTWWOTQIE-UHFFFAOYSA-N
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Description

Methyl 6,8-dichloro-2,7-naphthyridine-3-carboxylate is a chemical compound belonging to the class of naphthyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of two chlorine atoms at the 6th and 8th positions of the naphthyridine ring, and a carboxylate ester group at the 3rd position.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-aminopyridine as the starting material.

  • Reaction Steps: The process involves multiple steps, including chlorination, cyclization, and esterification.

  • Conditions: The reaction conditions vary depending on the specific synthetic route chosen, but generally involve the use of strong acids or bases, and high temperatures.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batch reactors, where the reaction mixture is carefully controlled to ensure consistent quality.

  • Purification: After synthesis, the compound is purified through techniques such as recrystallization or column chromatography to remove impurities.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine derivatives.

  • Substitution: The chlorine atoms on the naphthyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Primary, secondary, or tertiary amines.

  • Substitution Products: Amides, esters, or ethers.

Scientific Research Applications

Chemistry: Methyl 6,8-dichloro-2,7-naphthyridine-3-carboxylate is used as an intermediate in the synthesis of more complex organic compounds. Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 6,8-dichloro-2,7-naphthyridine-3-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved are often specific to the biological system being studied.

Comparison with Similar Compounds

  • Methyl 2,6-dichloro-3-naphthoate: Similar structure but different positions of chlorine atoms.

  • Methyl 2,7-naphthyridine-3-carboxylate: Similar core structure but without chlorine atoms.

  • Methyl 6,8-dichloro-2,7-naphthyridine-3-carboxylate: Similar core structure but different substituents.

This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications in various fields

Properties

Molecular Formula

C10H6Cl2N2O2

Molecular Weight

257.07 g/mol

IUPAC Name

methyl 6,8-dichloro-2,7-naphthyridine-3-carboxylate

InChI

InChI=1S/C10H6Cl2N2O2/c1-16-10(15)7-2-5-3-8(11)14-9(12)6(5)4-13-7/h2-4H,1H3

InChI Key

IUTRINTWWOTQIE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2C(=C1)C=C(N=C2Cl)Cl

Origin of Product

United States

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